molecular formula C22H20F2N4O3 B2379177 N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide CAS No. 1251544-42-9

N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide

Cat. No.: B2379177
CAS No.: 1251544-42-9
M. Wt: 426.424
InChI Key: UMIOWUWVPKNPPL-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H20F2N4O3 and its molecular weight is 426.424. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide has shown significant potential in antibacterial applications. Studies have synthesized various derivatives with a focus on enhancing their antibacterial potency. These derivatives, characterized by fluorine atoms and substituted amino groups, demonstrated excellent in vitro and in vivo antibacterial efficacy. One notable derivative, identified as Compound 33 (BMY 43748), was highlighted as a promising candidate for therapeutic agents due to its enhanced antibacterial activity (Bouzard et al., 1992; Chu et al., 1986)(Bouzard et al., 1992)(Chu et al., 1986).

Synthesis of Derivatives for Antimicrobial Activities

Research has also focused on synthesizing novel derivatives of this compound to explore their antimicrobial activities. A 2022 study synthesized new compounds to evaluate their efficacy against various bacterial and fungal strains. These compounds demonstrated considerable antibacterial and antifungal activity, comparable to reference drugs (Adem et al., 2022)(Adem et al., 2022).

Exploration in Sigma-1 Receptor Modulation

The chemical structure of this compound is also being explored in different contexts, such as sigma-1 receptor modulation. A study in 2020 synthesized a fluorinated derivative of Sigma-1 receptor modulator E1R, indicating the potential of these compounds in receptor modulation studies (Kuznecovs et al., 2020)(Kuznecovs et al., 2020).

Antibacterial Synthesis and Activity of Naphthyridine Derivatives

Further, the synthesis of various naphthyridine derivatives, including those related to this compound, has been investigated for their antibacterial properties. Studies have shown these compounds exhibit good biological activity against bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis (Saleh & Ayoub, 2014; Kumar et al., 2010)(Saleh & Ayoub, 2014)(Kumar et al., 2010).

Pharmacological Characterization

The compound has also been characterized pharmacologically in relation to κ-opioid receptors. A study identified a derivative of this compound as a high-affinity antagonist selective for κ-opioid receptors, demonstrating its relevance in the field of pharmacology and potentially for treating disorders like depression and addiction (Grimwood et al., 2011)(Grimwood et al., 2011).

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N4O3/c1-13-4-6-15-20(30)16(22(31)27-8-2-3-9-27)11-28(21(15)25-13)12-19(29)26-18-7-5-14(23)10-17(18)24/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIOWUWVPKNPPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)F)F)C(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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